molecular formula C13H19NO B13187872 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole

3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole

Cat. No.: B13187872
M. Wt: 205.30 g/mol
InChI Key: BHIZHULEJNOKOF-UHFFFAOYSA-N
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Description

3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a dihydroindole core with diethyl and methoxy substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole core . For this compound, specific starting materials and reaction conditions would be tailored to introduce the diethyl and methoxy groups at the appropriate positions.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups onto the indole core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, influencing pathways related to its biological activities. For example, it may inhibit enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole’s unique combination of diethyl and methoxy groups may enhance its biological activity and specificity compared to other indole derivatives

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3,3-diethyl-5-methoxy-1,2-dihydroindole

InChI

InChI=1S/C13H19NO/c1-4-13(5-2)9-14-12-7-6-10(15-3)8-11(12)13/h6-8,14H,4-5,9H2,1-3H3

InChI Key

BHIZHULEJNOKOF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)OC)CC

Origin of Product

United States

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